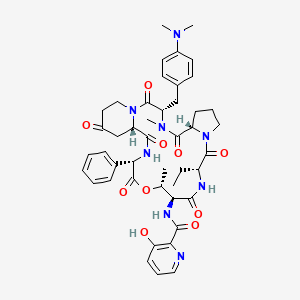

Mikamycin B

Vue d'ensemble

Description

Mikamycins are a group of macrolide antibiotics . Mikamycin B is a member of this group .

Synthesis Analysis

Mikamycin B is produced by Streptomyces griseoviridus . A 3-hydroxypicolinic acid activating enzyme from etamycin producing Streptomyces griseoviridus has been purified to apparent homogeneity . The enzyme catalyzes both the 3-HPA-dependent ATP-pyrophosphate exchange and the formation of 3-HPA adenylate from 3-HPA and ATP .Molecular Structure Analysis

Mikamycin B is a member of the class of chromopeptide lactones . It contains 3-hydroxypicolinic acid (3-HPA) as the chromophoric group .Chemical Reactions Analysis

Streptomyces mitakaensis, the producing organism of mikamycins A and B, was found to inactivate mikamycin B by hydrolyzing its lactonic linkage . The reaction product was identified as mikamycin B acid .Physical And Chemical Properties Analysis

The antibiotics of the streptogramin family, which include Mikamycin B, are sparingly soluble in water and petroleum ether, slightly soluble in methanol, ethanol, acetone and benzene, and very soluble in chloroform .Applications De Recherche Scientifique

Protein Synthesis Inhibition

Mikamycin B, along with Mikamycin A, are known for their potent inhibition of protein synthesis in specific bacterial species. This action of Mikamycin B is similar to that observed with chloramphenicol and puromycin, targeting the process in which amino-acid bound to sRNA is transferred to protein on the ribosomes (Yamaguchi & Tanaka, 1964).

Mitochondrial Protein Synthesis and Respiration Inhibition

Mikamycin B has been found to strongly inhibit mitochondrial protein synthesis at low concentrations. At higher concentrations, it also inhibits mitochondrial respiration, specifically between cytochromes b and c1. This dual role of Mikamycin B in inhibiting both mitochondrial protein synthesis and respiration highlights its potential for further biological studies (Dixon et al., 1971).

Metabolic Control in Fermentation

In the fermentation of Mikamycin B, certain procedures have been explored to eliminate the activity of Mikamycin B lactonase, which reduces Mikamycin B titers. The addition of enzyme inhibitors and control of pH has been shown to stimulate antibiotic production, indicating a complex relationship between metabolic control and antibiotic yield (Kim, Endō, & Yonehara, 1988).

Antibiotic Resistant Mutants

Mikamycin B has been used in studies exploring antibiotic resistance. For instance, mutant yeasts resistant to Mikamycin B have been isolated, which are characterized by mitochondrial mutations. These studies indicate that cytoplasmic mutations leading to Mikamycin B resistance are likely expressed at the mitochondrial membrane (Bunn, Mitchell, Lukins, & Linnane, 1970).

Biosynthesis Studies

Research on Mikamycin B also includes its biosynthesis, particularly focusing on enzymes involved in this process. For example, a study on the biosynthesis of the mikamycin B antibiotic etamycin from Streptomyces griseoviridus explored the role of a 3-hydroxypicolinic acid activating enzyme, suggesting its involvement in the biosynthesis of chromopeptide lactone etamycin and possibly other Mikamycin B antibiotics (Schlumbohm & Keller, 1990).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mikamycin B | |

CAS RN |

3131-03-1 | |

| Record name | Ostreogrycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

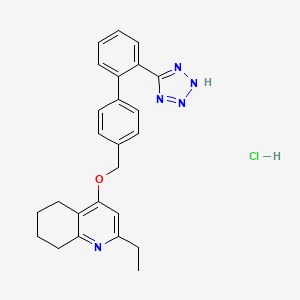

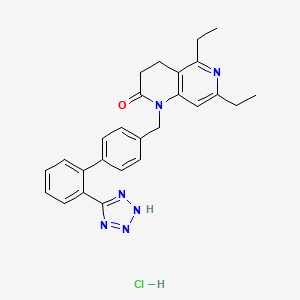

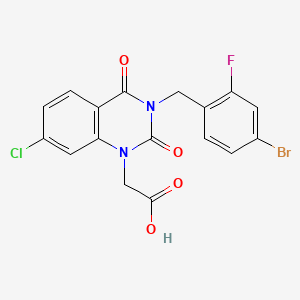

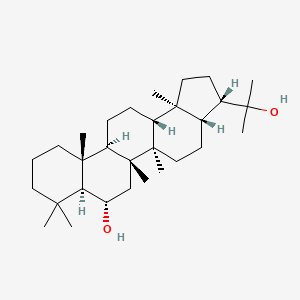

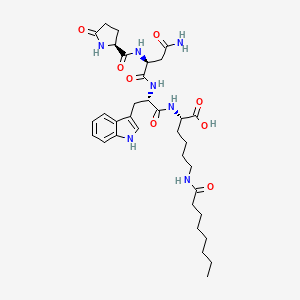

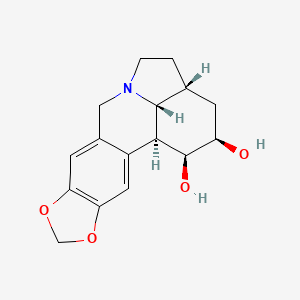

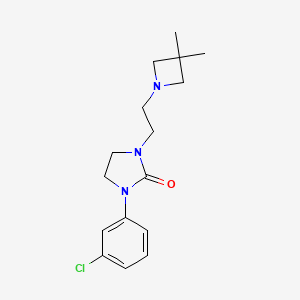

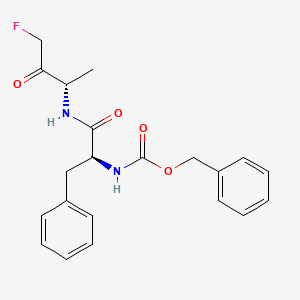

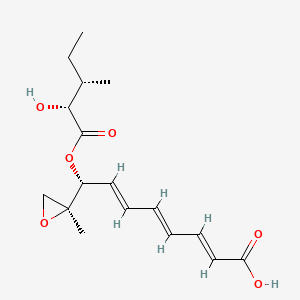

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.